molecular formula C7H12O2S3 B1340128 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid CAS No. 881037-62-3

2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid

Cat. No. B1340128
M. Wt: 224.4 g/mol
InChI Key: UKOGBBSRQCYUQV-UHFFFAOYSA-N
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Patent
US08916683B2

Procedure details

Ethanethiol (7.21 mL, 0.1 mol), acetone (73 mL), and tricaprylylmethylammonium chloride (1.0 g, 2.5 mmol) were combined and cooled on an ice bath under N2. Added 9 mL of 50% (w/v) NaOH to the reaction mixture over 10 minutes. After 20 minutes, carbon disulfide (6.03 mL, 0.1 mol) and acetone (12.6 mL) were combined and added dropwise to the reaction over 30 minutes. Chloroform (12 mL, 0.15 mol) was added, followed by the addition of 80 mL of 50% (w/v) NaOH over 10 minutes. The yellow-orange mixture was stirred overnight. Water (200 mL) was added, followed by concentrated HCl (80 mL) to drop the pH below 1. The mixture was extracted three times into diethyl ether and concentrated to a dark red oil. Crude product was purified via silica gel chromatography (1:1 hexanes:ether) and then distilled to yield 11.0 g of a bright orange, viscous liquid (49% yield). 1H NMR (CDCl3, δ): 1.33 (t, 3H, —CH2CH3), 1.72 (s, 6H, —C(CH3)2COOH), 3.30 (q, 2H, —CH2CH3).
Quantity
7.21 mL
Type
reactant
Reaction Step One
Quantity
73 mL
Type
solvent
Reaction Step Two
Name
tricaprylylmethylammonium chloride
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.03 mL
Type
reactant
Reaction Step Five
Quantity
12 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
80 mL
Type
reactant
Reaction Step Eight
Name
Quantity
200 mL
Type
solvent
Reaction Step Nine
Quantity
12.6 mL
Type
solvent
Reaction Step Ten
Yield
49%

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:3])[CH3:2].[Cl-].[C:5]([C:14]([NH3+])([C:24](=O)CCCCCCC)[C:15](=[O:23])CCCCCCC)(=O)CCCCCCC.[OH-:34].[Na+].[C:36](=[S:38])=[S:37].C(Cl)(Cl)Cl.Cl>O.CC(C)=O>[CH2:1]([S:3][C:36]([S:38][C:14]([CH3:5])([CH3:24])[C:15]([OH:34])=[O:23])=[S:37])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
7.21 mL
Type
reactant
Smiles
C(C)S
Step Two
Name
Quantity
73 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
tricaprylylmethylammonium chloride
Quantity
1 g
Type
reactant
Smiles
[Cl-].C(CCCCCCC)(=O)C(C(CCCCCCC)=O)(C(CCCCCCC)=O)[NH3+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
6.03 mL
Type
reactant
Smiles
C(=S)=S
Step Six
Name
Quantity
12 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Ten
Name
Quantity
12.6 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The yellow-orange mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice bath under N2
ADDITION
Type
ADDITION
Details
added dropwise to the reaction over 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times into diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark red oil
CUSTOM
Type
CUSTOM
Details
Crude product was purified via silica gel chromatography (1:1 hexanes:ether)
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)SC(=S)SC(C(=O)O)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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